N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-4-5-14(2)17(10-13)24-18(28)11-30-21-19-20(22-12-23-21)27(26-25-19)15-6-8-16(29-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSKWSAOFYRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various synthetic methodologies. The key steps often include the formation of the triazole and pyrimidine rings followed by the introduction of the thioacetamide moiety. The detailed synthetic routes can vary based on the specific substituents and desired biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against drug-resistant strains of bacteria and fungi. For instance, derivatives of related compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanisms by which these compounds exert their effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | MRSA | 8 µg/mL |
| N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | VRE | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related thieno[2,3-d]pyrimidine derivative demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value indicating effective inhibition at low concentrations .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | MDA-MB-231 | 27.6 |
| N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | A549 (Lung cancer) | 29.3 |
The precise mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may act by:
- Inhibition of Key Enzymes : Targeting enzymes involved in DNA replication or repair.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Disruption of Cellular Signaling Pathways : Interfering with pathways that regulate cell growth and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- In Vitro Study on MRSA : A study evaluated the effectiveness of the compound against MRSA strains isolated from clinical samples. Results showed a significant reduction in bacterial load compared to control groups.
- In Vivo Antitumor Study : Animal models treated with the compound displayed reduced tumor size compared to untreated controls, indicating its potential as an effective anticancer agent.
Scientific Research Applications
Structural Overview
The compound features a complex molecular structure characterized by:
- A triazole moiety linked to a pyrimidine ring.
- A thioether linkage connecting the triazole and acetamide groups.
- Substituents that enhance its biological activity, particularly the methoxy and dimethylphenyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. Investigations have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- In vitro assays demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate:
- Effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Enzyme Inhibition
Another noteworthy application is its role as an enzyme inhibitor:
- The compound may inhibit enzymes involved in critical metabolic pathways, potentially impacting diseases such as diabetes and neurodegenerative disorders. For example, it has shown promise in inhibiting acetylcholinesterase, which is vital in the treatment of Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thioether group via nucleophilic substitution.
- Acetylation to yield the final product.
Derivatives of this compound are being explored to enhance its pharmacological profiles and reduce potential side effects.
Case Study: Anticancer Activity Evaluation
A detailed investigation was conducted on the anticancer effects of this compound using various human cancer cell lines:
- Results indicated that modifications to the methoxy group could significantly alter potency and selectivity against specific cancer types .
Case Study: Antimicrobial Efficacy
Research focused on the antimicrobial efficacy against resistant strains of bacteria:
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares the target compound with structurally related triazolo-pyrimidine derivatives:
Note: The target compound’s molecular formula and weight are inferred from structural analogs due to lack of direct data.
Functional Group Impact Analysis
- Methoxy vs. Methyl Groups : The 4-methoxyphenyl group in the target compound (electron-donating) may improve solubility compared to purely hydrophobic substituents like methyl or benzyl .
- Thioether Linkage : The sulfur atom in the thioacetamide moiety could enhance radical scavenging activity or modulate enzyme inhibition compared to oxygen-based linkages .
- Aromatic Substitutions : The 2,5-dimethylphenyl group (target compound) vs. acetylphenyl () or ethoxyphenyl () alters electronic and steric profiles, impacting target selectivity .
Hypothetical Pharmacokinetic and Bioactivity Trends
- Lipophilicity : The target compound’s methyl groups likely increase logP compared to ’s isoxazole derivative, favoring membrane penetration but risking higher metabolic clearance .
- Metabolic Stability : Fluorinated analogs () exhibit enhanced stability due to C-F bond resistance to oxidation, suggesting the target compound may benefit from similar modifications .
- Binding Affinity : Bulky substituents (e.g., benzyl in ) may hinder binding to flat active sites, whereas smaller groups (e.g., ethyl in ) could improve fit .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
